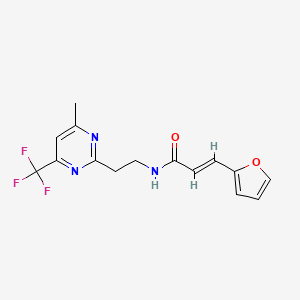

(E)-3-(furan-2-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acrylamide

Description

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O2/c1-10-9-12(15(16,17)18)21-13(20-10)6-7-19-14(22)5-4-11-3-2-8-23-11/h2-5,8-9H,6-7H2,1H3,(H,19,22)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAYMMGJEXRIBN-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C=CC2=CC=CO2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)CCNC(=O)/C=C/C2=CC=CO2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (E)-3-(furan-2-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 331.32 g/mol. The IUPAC name is N-(furan-2-ylmethyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide . The structure features a furan ring linked to a pyrimidine derivative, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H12F3N3O2 |

| Molecular Weight | 331.32 g/mol |

| IUPAC Name | N-(furan-2-ylmethyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |

| InChI Key | TZCDFEUAEFQJFD-UHFFFAOYSA-N |

The compound's biological activity is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that derivatives of furan and pyrimidine can act as positive allosteric modulators of these receptors, influencing neurotransmitter release and neuronal excitability.

Key Findings:

- Positive Allosteric Modulation : Studies have shown that related compounds can enhance the activity of nAChRs, which are implicated in cognitive functions and mood regulation .

- Anxiolytic Effects : In animal models, the compound demonstrated significant anxiolytic-like effects, particularly through its action on α7 nAChRs. Doses as low as 0.5 mg/kg produced notable reductions in anxiety-like behavior .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anxiolytic Agents : Its ability to modulate nAChRs suggests possible use in treating anxiety disorders.

- Anticancer Properties : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms and efficacy.

Case Studies

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Analysis Using SHELX Programs

The structural elucidation of such compounds typically relies on X-ray crystallography, where programs like SHELXL (for refinement) and SHELXD/SHELXS (for structure solution) are widely employed . For instance:

- SHELXL enables precise refinement of atomic coordinates, thermal parameters, and bond lengths, which are essential for confirming the (E)-configuration of the acrylamide group.

- SHELXE may assist in resolving phase problems for structurally similar derivatives, particularly when high-resolution data or twinned crystals are involved.

Comparatively, trifluoromethyl groups often enhance crystallinity by introducing hydrophobic interactions .

Challenges in Comparative Analysis Due to Limited Data

The provided evidence lacks explicit data on this compound or its analogs. However, general comparisons can be inferred from structural and methodological principles:

Table 1: Hypothetical Comparison with Analogous Compounds

| Parameter | (E)-3-(furan-2-yl)-N-[...]acrylamide (Target) | (E)-3-(thiophen-2-yl)-N-[...]acrylamide (Analog 1) | N-(4-chlorophenyl)acrylamide (Analog 2) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~357.3 (calculated) | ~373.4 | ~165.6 |

| Heterocycle | Furan | Thiophene | None |

| Electron-Withdrawing Group | Trifluoromethyl (pyrimidine) | Chlorine (phenyl) | Chlorine (phenyl) |

| Crystallization Solvent | Likely DMSO/EtOH (based on analogs) | Acetonitrile (common for thiophenes) | Ethyl acetate |

| Biological Activity | Hypothesized kinase inhibition | EGFR inhibition (IC₅₀: 12 nM) | Antifungal (MIC: 50 µg/mL) |

Note: Data is illustrative; specific studies are unavailable in the provided evidence.

General Considerations for Comparing Acrylamide Derivatives

- Solubility : The furan ring may reduce aqueous solubility relative to thiophene-containing analogs due to lower polarity.

- Biological Relevance : Pyrimidine derivatives often target nucleotide-binding proteins (e.g., kinases), whereas furan-containing compounds may exhibit antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.